- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Cas no 943751-93-7 (7-Bromo-1,2-dihydroisoquinolin-3(4H)-one)
943751-93-7 structure
Product Name:7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
CAS-Nr.:943751-93-7
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD13193419
CID:838855
PubChem ID:52982870
Update Time:2025-05-26
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 7-bromo-2,4-dihydro-1H-isoquinolin-3-one
- 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone
- 7-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- 7-BROMO-1,4-DIHYDROISOQUINOLIN-3-ONE
- MQUGBXADZXVVJM-UHFFFAOYSA-N
- FCH1381947
- AX8161365
- AB0027795
- 7-bromo-1,4-dihydro-2H-isoquinolin-3-one
- ST24029882
- AM20041446
- W9676
- 7-Bromo-1,4-dihydroisoquinolin-3(
- 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one
- 7-Bromo-12-dihydroisoquinolin-3(4H)-one
- DS-0743
- AKOS015835918
- DA-00443
- SY110980
- CS-W008675
- 943751-93-7
- MFCD13193419
- 7-Bromo-1 pound not2-dihydroisoquinolin-3(4H)-one
- FS-2983
- SCHEMBL1948977
- J-519098
- DTXSID60680685
-
- MDL: MFCD13193419
- Inchi: 1S/C9H8BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12)
- InChI-Schlüssel: MQUGBXADZXVVJM-UHFFFAOYSA-N
- Lächelt: O=C1CC2C(=CC(=CC=2)Br)CN1
Berechnete Eigenschaften
- Genaue Masse: 224.97900
- Monoisotopenmasse: 224.979
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 195
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 29.1
- XLogP3: 1.4
Experimentelle Eigenschaften
- Farbe/Form: Pale-yellow to Yellow-brown Solid
- Dichte: 1.559±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: No data available
- Siedepunkt: 412.6±45.0 °C at 760 mmHg
- Flammpunkt: 203.4±28.7 °C
- Brechungsindex: 1.6
- Löslichkeit: Leicht löslich (1,2 g/l) (25°C),
- PSA: 29.10000
- LogP: 1.95020
- Dampfdruck: No data available
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Sealed in dry,Room Temperature
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Zolldaten
- HS-CODE:2933790090
- Zolldaten:
China Zollkodex:
2933790090Übersicht:
2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 55345-1/G |
7-BROMO-1,4-DIHYDROISOQUINOLIN-3-ONE |
943751-93-7 | 97% | 1g |
$189 | 2023-09-17 | |
| AstaTech | 55345-5/G |
7-BROMO-1,4-DIHYDROISOQUINOLIN-3-ONE |
943751-93-7 | 97% | 5g |
$567 | 2023-09-17 | |
| Fluorochem | 077499-1g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 1g |
£119.00 | 2022-03-01 | |
| Fluorochem | 077499-5g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 5g |
£360.00 | 2022-03-01 | |
| Ambeed | A152617-100mg |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 100mg |
$21.0 | 2025-04-15 | |
| Ambeed | A152617-250mg |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 250mg |
$30.0 | 2025-04-15 | |
| Ambeed | A152617-1g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 1g |
$68.0 | 2025-04-15 | |
| Ambeed | A152617-5g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 5g |
$298.0 | 2025-04-15 | |
| Ambeed | A152617-10g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 10g |
$595.0 | 2025-04-15 | |
| Ambeed | A152617-25g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 25g |
$1374.0 | 2025-04-15 |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 24 h, 160 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, rt
Referenz
- Pyrrolopyridine derivatives as inhibitors of ENL/AF9 YEATS and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid , Oxygen ; 35 min, 170 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, cooled
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Raw materials
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Preparation Products
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Verwandte Literatur
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
943751-93-7 (7-Bromo-1,2-dihydroisoquinolin-3(4H)-one) Verwandte Produkte
- 501130-49-0(6-Bromoisoquinoline-1,3(2h,4h)-dione)
- 6602-96-6(2-(4-bromophenyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone)
- 147497-32-3(6-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1033330-27-6(7-Bromoisoquinoline-1,3(2H,4H)-dione)
- 335398-50-0(N-Benzyl-2-(4-bromophenyl)acetamide)
- 891782-60-8(7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 877265-10-6(7-Bromo-2-Methyl-1,2-Dihydroisoquinolin-3(4h)-One)
- 1314241-99-0(7-Bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 61308-67-6(3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro-)
- 937591-28-1(1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone)
Empfohlene Lieferanten
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz